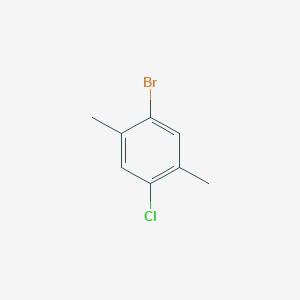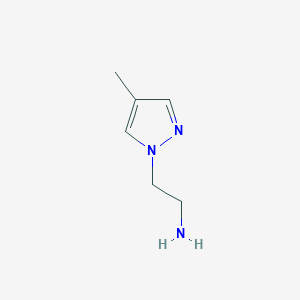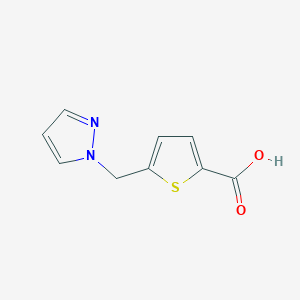
1-Bromo-4-chloro-2,5-dimethylbenzene
Overview
Description
“1-Bromo-4-chloro-2,5-dimethylbenzene” is a chemical compound with the molecular formula C8H8BrCl . It has a molecular weight of 219.51 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline via diazotization followed by a Sandmeyer reaction . Another example is the synthesis of 1-Bromo-4-chloro-2-methylbenzene from 4-Bromo-3-methylaniline .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-chloro-2,5-dimethylbenzene” is 1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.
Chemical Reactions Analysis
While specific reactions involving “1-Bromo-4-chloro-2,5-dimethylbenzene” are not mentioned in the search results, bromochlorobenzenes are known to undergo various types of reactions. For example, they can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
“1-Bromo-4-chloro-2,5-dimethylbenzene” is a solid at room temperature .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 1-Bromo-4-chloro-2,5-dimethylbenzene, focusing on its unique applications:
Organic Synthesis Intermediate
1-Bromo-4-chloro-2,5-dimethylbenzene is often used as an intermediate in organic synthesis due to its good chemical stability and solubility. It plays a crucial role in the preparation of various organic compounds .
Pharmaceutical Applications
This compound can be utilized in the synthesis of drugs, contributing to the development of new medications and treatments .
Pesticide Production
It serves as a precursor in the creation of pesticides, aiding in pest control and agricultural productivity .
Dye Manufacturing
The compound is involved in the production of dyes, which are essential for coloring fabrics and other materials .
Coating Materials
It is also used in the formulation of coatings, providing protective and decorative finishes to surfaces .
Proteomics Research
As a biochemical, it is used in proteomics research to study proteins and their functions .
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-4-chloro-2,5-dimethylbenzene is an organic compound that is often used as an intermediate in organic synthesis . The primary targets of this compound are other organic compounds, such as drugs, pesticides, dyes, and coatings .
Mode of Action
The compound interacts with its targets through chemical reactions. One common reaction is alkylation . In this process, an alkyl group is transferred from one molecule to another. This can result in significant changes in the chemical structure and properties of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by 1-Bromo-4-chloro-2,5-dimethylbenzene depend on the specific target molecules and the nature of the chemical reactions involved. It’s worth noting that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common .
Pharmacokinetics
Its chemical stability and solubility suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 1-Bromo-4-chloro-2,5-dimethylbenzene’s action depend on the specific chemical reactions it undergoes with its target molecules. These reactions can lead to the synthesis of new compounds, such as drugs, pesticides, dyes, and coatings .
properties
IUPAC Name |
1-bromo-4-chloro-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEYWTLIMGCRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592428 | |
| Record name | 1-Bromo-4-chloro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85072-44-2 | |
| Record name | 1-Bromo-4-chloro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)


![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)








